molecular formula C16H21Cl3N2O3S B1229536 2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

Cat. No.: B1229536
M. Wt: 427.8 g/mol
InChI Key: GDPJAJLALUWQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : The compound is synthesized through complex chemical reactions involving various starting materials. For instance, thiazolecarboxylic acid derivatives are synthesized from 2-aminothiazole, which undergoes acylation and methylation to form derivatives like 2-methylamino-4-methylthiazole-5-carboxylic acid, which are then converted into esters (Dovlatyan et al., 2004).
  • Derivative Formation : Research includes the creation of positional isomers of thienopyrimidinones, highlighting the structural flexibility and potential for chemical modification of similar compounds (Kucherenko et al., 2008).

Chemical Properties and Reactivity

  • Reactivity Studies : Studies focus on the reactivity of similar compounds under various conditions, such as the reaction of Meldrum's acid with derivatives, leading to products like 1,3,7,7-tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one (Snyder et al., 2003).

Biomedical Research

  • Anticancer Properties : Research into derivatives of similar compounds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has shown potential in cancer therapy, particularly for breast cancer. These compounds exhibited significant antiproliferative potential against cancer cell lines (Gad et al., 2020).

Properties

Molecular Formula

C16H21Cl3N2O3S

Molecular Weight

427.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H21Cl3N2O3S/c1-15(2,3)14(23)21-13(16(17,18)19)20-11-10(12(22)24-4)8-6-5-7-9(8)25-11/h13,20H,5-7H2,1-4H3,(H,21,23)

InChI Key

GDPJAJLALUWQKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCC2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

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